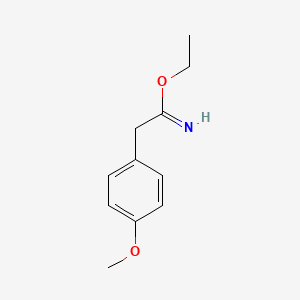

Ethyl 2-(4-methoxyphenyl)ethanimidate

Description

Ethyl 2-(4-methoxyphenyl)ethanimidate is an imidate ester characterized by a 4-methoxyphenyl substituent attached to an ethanimidate backbone. Imidate esters, such as this compound, are reactive intermediates in organic synthesis, often utilized in the formation of amidines, heterocycles, or as protecting groups for amines .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)ethanimidate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

PJAAJTYVISNUAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

A key structural analog is ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride, which features a methoxy group in the ortho position rather than the para position. Additionally, para-substituted methoxy groups exhibit stronger electron-donating effects via resonance, which may stabilize intermediates in synthetic pathways .

Substituent Variations: Methoxy vs. Ethoxy/Phenoxy

- Ethyl 2-(4-ethoxyphenyl)acetate : Replacing the methoxy group with ethoxy increases steric bulk and slightly reduces electron-donating capacity. Ethoxy groups are less polar than methoxy, which may lower solubility in polar solvents .

- Ethyl 2-(4-phenoxyphenyl)acetate: Substitution with a phenoxy group introduces an aromatic ring, significantly enhancing steric hindrance and lipophilicity. This could limit applications in aqueous-phase reactions but improve compatibility in hydrophobic systems .

Functional Group Differences: Ethanimidate vs. Acetate

- Ethyl 2-(4-methoxyphenyl)acetate : Replacing the ethanimidate group with an acetate ester simplifies the molecule’s reactivity. Acetates are hydrolytically stable under neutral conditions but cleave under acidic/basic conditions, whereas ethanimidates are more reactive toward nucleophiles (e.g., amines, alcohols) due to their electrophilic carbon .

- Ethyl 2-(3,5-dimethoxyphenyl)acetate: The addition of two methoxy groups enhances electron donation and may alter regioselectivity in electrophilic substitution reactions compared to mono-substituted derivatives .

Table 1: Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Reactivity : Ethanimidates are more reactive than acetates in nucleophilic environments, making them preferable for constructing nitrogen-containing heterocycles .

- Synthetic Utility : this compound’s para substitution optimizes electronic effects for reactions requiring stabilized intermediates, whereas ortho analogs may face steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.